molecular formula C12H7BrClNO2 B15171952 3-Bromo-2-chloro-4-nitro-1,1'-biphenyl CAS No. 919522-60-4

3-Bromo-2-chloro-4-nitro-1,1'-biphenyl

Cat. No.: B15171952
CAS No.: 919522-60-4
M. Wt: 312.54 g/mol
InChI Key: PYGSYPNJWWUQNP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of biphenyl to introduce the nitro group, followed by halogenation to introduce the bromine and chlorine atoms. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the halogenation can be carried out using bromine and chlorine in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

Industrial production of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl may involve large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Bromine and chlorine in the presence of iron(III) chloride.

    Reduction: Tin(II) chloride or iron with hydrochloric acid.

    Nucleophilic Substitution: Amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The halogen atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-4-nitro-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and nitro groups on the biphenyl structure. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

919522-60-4

Molecular Formula

C12H7BrClNO2

Molecular Weight

312.54 g/mol

IUPAC Name

2-bromo-3-chloro-1-nitro-4-phenylbenzene

InChI

InChI=1S/C12H7BrClNO2/c13-11-10(15(16)17)7-6-9(12(11)14)8-4-2-1-3-5-8/h1-7H

InChI Key

PYGSYPNJWWUQNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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